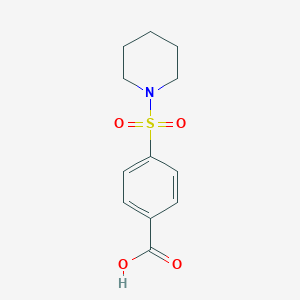

4-(Piperidine-1-sulfonyl)-benzoic acid

Overview

Description

Synthesis Analysis

The synthesis of piperidine derivatives, including those related to 4-(Piperidine-1-sulfonyl)-benzoic acid, often involves the treatment of substituted benzhydryl chlorides with piperidine followed by N-sulfonation with sulfonyl chlorides. This process yields a variety of sulfonyl-piperidine derivatives with potential antimicrobial activities. For example, Vinaya et al. (2009) synthesized several 1-benzhydryl-sulfonyl-4-(3-(piperidin-4-yl)propyl)piperidine derivatives, indicating the versatility of piperidine derivatives synthesis (Vinaya et al., 2009).

Molecular Structure Analysis

The molecular structure of piperidine derivatives can be elucidated using spectroscopic techniques such as NMR, IR, and X-ray crystallography. Naveen et al. (2009) investigated the structural conformation of a novel 1-benzhydrylpiperazine derivative, revealing the piperazine ring's chair conformation and the distorted tetrahedron geometry around the sulfur atom. This highlights the importance of structural analysis in understanding the chemical behavior of these compounds (Naveen et al., 2009).

Chemical Reactions and Properties

Piperidine derivatives undergo various chemical reactions, including sulfonation, alkylation, and annulation, contributing to their diverse chemical properties. For instance, Katritzky et al. (2007) demonstrated the synthesis of o-sulfamidotriazobenzenes from 1,1'-sulfonylbis(benzotriazole), showcasing the reactivity of piperidine derivatives in forming sulfonamide linkages (Katritzky et al., 2007).

Physical Properties Analysis

The physical properties of this compound derivatives, such as melting points and solubility, are crucial for their application in synthesis and pharmaceutical formulation. These properties are typically characterized during the synthesis and purification stages, as seen in the works of the researchers cited, although specific data on this compound itself may be scarce.

Chemical Properties Analysis

The chemical properties, including reactivity, stability, and interactions with biological molecules, define the potential applications of this compound derivatives. For example, Das et al. (2011) explored the cytotoxic activities of certain piperidin-4-ones, suggesting the chemical properties of these compounds can be tailored for selective biological activities (Das et al., 2011).

Scientific Research Applications

Nucleophilic Aromatic Substitution Reactions

One foundational aspect of research involving piperidine derivatives, including 4-(Piperidine-1-sulfonyl)-benzoic acid, involves their reactivity in nucleophilic aromatic substitution reactions. These reactions are a cornerstone of synthetic organic chemistry, enabling the construction of complex molecules. The study by Pietra and Vitali (1972) delves into the mechanism of nucleophilic aromatic substitution, providing insights into how piperidine and its derivatives react with nitro-aromatic compounds. This knowledge is crucial for designing synthetic routes to new pharmaceuticals and materials (Pietra & Vitali, 1972).

Antifungal Compounds from Piper Species

The research on Piper species, from which piperidine derivatives can be isolated, underscores the potential for discovering new antifungal compounds. Xu and Li (2011) documented the antifungal activities of various compounds from Piper species, highlighting the diverse biological activities these molecules possess. While the direct link to this compound isn't made, the study implies that piperidine derivatives could be explored for their antifungal properties, contributing to pharmaceutical development (Xu & Li, 2011).

Developmental Toxicity of Perfluoroalkyl Acids and Derivatives

Investigations into the toxicity of perfluoroalkyl substances provide a context for evaluating the safety of various industrial chemicals, including piperidine derivatives. Lau et al. (2004) reviewed the developmental toxicity of perfluoroalkyl acids, such as PFOS and PFOA. This research is pertinent for assessing the environmental and health impacts of chemically related compounds, ensuring that derivatives like this compound are used responsibly and safely (Lau et al., 2004).

Microbial Degradation of Polyfluoroalkyl Chemicals

The environmental fate of polyfluoroalkyl chemicals, including those related to piperidine-based substances, is a critical area of research. Liu and Avendaño (2013) reviewed microbial degradation pathways for these chemicals, shedding light on the biodegradability of complex organic compounds. Understanding the degradation pathways is essential for assessing the environmental persistence of new chemicals and for developing bioremediation strategies (Liu & Avendaño, 2013).

Benzoic Acid as a Food and Feed Additive

Research on benzoic acid, closely related to this compound, indicates its role in regulating gut functions. Mao et al. (2019) highlighted how benzoic acid, used as an antibacterial and antifungal preservative, can improve gut health in animal models. This suggests potential applications of this compound and its derivatives in food safety and health if their biological activities are favorable (Mao et al., 2019).

Safety and Hazards

Mechanism of Action

Target of Action

Similar compounds bearing the imidazo[1,2-a]pyridine scaffold have been found to exhibit potent inhibitory activity against the urease enzyme . Urease is a known therapeutic drug target for the treatment of Helicobacter pylori infection due to its role in settlement and growth in gastric mucosa .

Mode of Action

Compounds with similar structures have been shown to inhibit the urease enzyme . The inhibition of urease can disrupt the survival and growth of H. pylori in the gastric mucosa, leading to its eradication .

Biochemical Pathways

pylori in the stomach’s acidic environment .

Result of Action

properties

IUPAC Name |

4-piperidin-1-ylsulfonylbenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15NO4S/c14-12(15)10-4-6-11(7-5-10)18(16,17)13-8-2-1-3-9-13/h4-7H,1-3,8-9H2,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UQNINMUUJYRESG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(CC1)S(=O)(=O)C2=CC=C(C=C2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15NO4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50353614 | |

| Record name | 4-(Piperidine-1-sulfonyl)-benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50353614 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

269.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

10252-83-2 | |

| Record name | 4-(Piperidine-1-sulfonyl)-benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50353614 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-(piperidine-1-sulfonyl)benzoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Methyl-[(2E,4E)-5-(N-methylanilino)penta-2,4-dienylidene]-phenylazanium;hydrochloride](/img/structure/B76335.png)